Histamine

Vue d'ensemble

Description

L'histamine est un composé organique azoté impliqué dans les réponses immunitaires locales, la régulation des fonctions physiologiques de l'intestin et agissant comme un neurotransmetteur pour le cerveau, la moelle épinière et l'utérus . Elle est classifiée chimiquement comme une amine, dérivée de la décarboxylation de l'acide aminé histidine . L'this compound joue un rôle crucial dans la réponse inflammatoire et a été reconnue comme un neurotransmetteur central .

Méthodes De Préparation

L'histamine est synthétisée par la décarboxylation de l'acide aminé histidine, une réaction catalysée par l'enzyme L-histidine décarboxylase . Cette réaction peut être représentée comme suit :

HistidineL-histidine decarboxylase{_svg_5}this compound+CO2

En milieu industriel, l'this compound est souvent produite par fermentation de substrats riches en histidine à l'aide de micro-organismes qui expriment l'histidine décarboxylase . Les conditions réactionnelles impliquent généralement le maintien d'un pH et d'une température optimaux pour maximiser l'activité enzymatique.

Analyse Des Réactions Chimiques

Degradation of Histamine

This compound is primarily metabolized through two main pathways involving the enzymes diamine oxidase (DAO) and this compound-N-methyltransferase (HNMT) :

-

Diamine Oxidase (DAO): DAO catalyzes the oxidative deamination of this compound . DAO, also called histaminase, is a copper-dependent amino oxidase . It degrades extracellular this compound . DAO metabolizes other biogenic amines but prefers this compound .

-

This compound-N-Methyltransferase (HNMT): HNMT catalyzes the N-methylation of this compound . HNMT is a cytosolic protein responsible for the inactivation of intracellular this compound . It is highly selective for this compound .

This compound Receptors and Binding

This compound exerts its effects by binding to this compound receptors (H1R, H2R, H3R, and H4R), which are G protein-coupled receptors :

-

The binding of this compound to its receptors can induce various responses, including vasodilation, bronchoconstriction, and immunomodulation .

-

This compound binding to H1R induces vasodilatation, bronchoconstriction, platelet aggregation, and mucus hyper-secretion .

-

Stimulation of H2R by this compound causes gastric acid secretion and increases heart rate and cardiac output .

-

H4R activation leads to calcium release, degranulation, chemotaxis, and immunomodulation .

This compound Receptor Interactions

This compound in Foods

This compound is found in various foods and is mainly formed by the decarboxylation of histidine through the action of bacterial L-histidine decarboxylase .

Applications De Recherche Scientifique

Clinical Applications

Histamine's clinical significance primarily revolves around its role in allergic reactions and gastrointestinal disorders. The following sections outline its therapeutic uses:

Antihistamines

Antihistamines are drugs that block the effects of this compound at its receptors, primarily used to treat allergic conditions. There are four main types of this compound receptors (H1, H2, H3, H4), each with distinct functions:

- H1 Receptor Antagonists : These are commonly used for allergic rhinitis, urticaria, and other allergic conditions. First-generation antihistamines (e.g., diphenhydramine) often cause sedation, while second-generation antihistamines (e.g., loratadine) have fewer sedative effects .

- H2 Receptor Antagonists : These drugs (e.g., ranitidine) are effective in reducing gastric acid secretion and are used to treat peptic ulcers and gastroesophageal reflux disease .

- H3 Receptor Antagonists : Currently under investigation for neurodegenerative diseases, these antagonists may enhance neurotransmitter release .

- H4 Receptor Antagonists : Emerging research suggests potential applications in treating inflammatory conditions and allergies .

This compound Intolerance

This compound intolerance occurs when there is an imbalance between this compound intake and degradation. It can lead to various symptoms such as headaches, digestive issues, and skin reactions. Recent studies emphasize dietary management and the use of diamine oxidase supplements to help mitigate symptoms .

Psychiatric Applications

Recent research has highlighted the role of this compound in mood regulation and psychiatric disorders:

- A study found that inflammation can reduce levels of serotonin—a key neurotransmitter associated with mood—by increasing this compound levels in the brain. This suggests that targeting this compound may offer new treatment avenues for depression .

Nutritional Applications

This compound is also significant in nutrition, particularly concerning food intolerances:

- Certain foods can trigger this compound release or contain high levels of this compound themselves (e.g., aged cheeses, fermented foods). Managing dietary intake is crucial for individuals with this compound intolerance .

Case Study: this compound Intolerance Management

A recent case study involved a patient named Sarah who experienced rosacea and digestive issues attributed to high this compound levels. By identifying food intolerances and implementing dietary changes alongside supplementation to enhance methylation pathways (which detoxify this compound), her symptoms improved significantly over time .

Case Study: Allergic Reactions

In a study examining pollen-food allergy syndrome, researchers noted that individuals with this condition exhibited heightened sensitivity due to exaggerated this compound release from mast cells upon exposure to specific allergens. This underscores the importance of understanding this compound's role in allergic responses for effective management strategies .

Research Insights

Ongoing research continues to uncover novel roles for this compound beyond traditional applications:

- This compound's involvement in autoimmune responses is being explored, with implications for developing targeted therapies for conditions like asthma and chronic pruritus .

- Investigations into the H4 receptor as a therapeutic target indicate potential for treating various inflammatory diseases .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Clinical | Antihistamines for allergies | H1 antagonists reduce allergic symptoms |

| H2 antagonists for gastric issues | Effective in peptic ulcer treatment | |

| Psychiatric | Role in mood regulation | Potential link to depression treatment |

| Nutritional | Management of food intolerances | Dietary changes can alleviate symptoms |

| Research | Autoimmunity and inflammation | H4 receptor as a novel therapeutic target |

Mécanisme D'action

Histamine exerts its effects by binding to this compound receptors (H1, H2, H3, and H4), which are G-protein-coupled receptors . The binding of this compound to these receptors triggers various intracellular signaling pathways:

H1 receptors: Involved in allergic responses, causing vasodilation, increased vascular permeability, and bronchoconstriction.

H2 receptors: Stimulate gastric acid secretion and regulate heart rate.

H3 receptors: Modulate neurotransmitter release in the central nervous system.

H4 receptors: Play a role in immune cell chemotaxis and cytokine production.

Comparaison Avec Des Composés Similaires

L'histamine est unique en raison de son double rôle de neurotransmetteur et de médiateur immunitaire. Parmi les composés similaires, on peut citer :

Sérotonine : Une autre amine biogène impliquée dans la neurotransmission et la vasoconstriction.

Dopamine : Un neurotransmetteur impliqué dans les mécanismes de récompense et de plaisir.

Épinéphrine : Une hormone et un neurotransmetteur impliqués dans la réaction de lutte ou de fuite.

La capacité de l'this compound à agir sur plusieurs types de récepteurs et son implication dans les processus physiologiques centraux et périphériques la distinguent de ces autres composés.

Activité Biologique

Histamine is a biogenic amine that plays a crucial role in various physiological processes, including immune responses, gastric acid secretion, and neurotransmission. Its biological activity is mediated primarily through four types of receptors: H1, H2, H3, and H4. Each receptor subtype is associated with different physiological effects and pathological conditions. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and relevant research findings.

This compound Receptors and Their Functions

This compound exerts its effects through four main receptors:

- H1 Receptors : Involved in allergic reactions, inflammation, and regulation of sleep-wake cycles. Activation leads to vasodilation and increased vascular permeability.

- H2 Receptors : Primarily located in the stomach lining, they stimulate gastric acid secretion. They also play roles in cardiac function and immune response modulation.

- H3 Receptors : Function mainly as autoreceptors in the central nervous system, inhibiting further this compound release and modulating neurotransmitter release.

- H4 Receptors : Recently discovered, these receptors are primarily involved in immune system regulation, particularly in chemotaxis of mast cells and eosinophils.

Biological Activities of this compound

This compound's biological activities can be categorized into several key areas:

- Immune Response Modulation :

- Gastrointestinal Function :

- Neurotransmission :

- Cardiovascular Effects :

Case Studies

Several studies highlight the diverse roles of this compound:

-

Case Study 1: Allergic Responses :

A study demonstrated that this compound levels are significantly elevated in individuals with allergic rhinitis. The application of H1 antagonists reduced symptoms effectively, showcasing this compound's role in allergy pathology . -

Case Study 2: Gastric Secretion :

Research on patients with peptic ulcers indicated that H2 receptor antagonists like ranitidine significantly decrease gastric acid secretion and promote healing . -

Case Study 3: Neurological Effects :

Investigations into the effects of this compound on cognitive functions revealed that modulation of H3 receptors can enhance memory performance in animal models .

Table 1: Overview of this compound Receptor Functions

| Receptor Type | Primary Location | Main Functions | Associated Conditions |

|---|---|---|---|

| H1 | Smooth muscle, endothelium | Allergic responses, vasodilation | Allergies, asthma |

| H2 | Gastric mucosa | Gastric acid secretion | Peptic ulcers |

| H3 | CNS | Neurotransmitter release inhibition | Sleep disorders |

| H4 | Immune cells | Chemotaxis of immune cells | Allergic diseases |

Table 2: Effects of this compound Antagonists

| Antagonist | Target Receptor | Clinical Use | Efficacy |

|---|---|---|---|

| Diphenhydramine | H1 | Allergies | High |

| Ranitidine | H2 | Gastric ulcers | Moderate |

| Pitolisant | H3 | Narcolepsy | High |

Propriétés

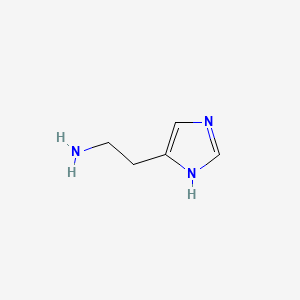

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023125 | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209-210 °C @ 18 MM HG | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |

| Record name | SID8139979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM CHLOROFORM | |

CAS No. |

51-45-6 | |

| Record name | Histamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | histamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, 86 °C | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.